Methyl 3-amino-5-ethylisonicotinate
Description
Methyl 3-amino-5-ethylisonicotinate is a substituted pyridine derivative characterized by an amino group at position 3, an ethyl group at position 5, and a methyl ester moiety. The ethyl substituent likely influences steric bulk, solubility, and reactivity compared to its methyl counterpart .
Properties
CAS No. |
1823885-54-6 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
methyl 3-amino-5-ethylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-3-6-4-11-5-7(10)8(6)9(12)13-2/h4-5H,3,10H2,1-2H3 |
InChI Key |
AUFILBLFGAXCTD-UHFFFAOYSA-N |
SMILES |
CCC1=CN=CC(=C1C(=O)OC)N |
Canonical SMILES |
CCC1=CN=CC(=C1C(=O)OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 3-amino-5-methylisonicotinate
This analog shares the same core structure but differs in the substituent at position 5 (methyl instead of ethyl). Key properties from available data include:
- Molecular Formula : C₈H₁₀N₂O₂
- Molecular Weight : 166.18 g/mol
- Storage : Requires protection from light and inert atmosphere .
- Hazards : Causes skin (H315) and eye irritation (H319) .
The ethyl variant is expected to have a higher molecular weight (~180.2 g/mol) due to the additional CH₂ group.
Other Isonicotinate Esters
Methyl esters of substituted pyridines, such as methyl salicylate (Table 3 in ), exhibit boiling points >200°C, suggesting that Methyl 3-amino-5-ethylisonicotinate may similarly require elevated temperatures for distillation.
Substituent Effects: Ethyl vs. Methyl
- Lipophilicity : The ethyl group likely raises the logP value, enhancing lipophilicity and possibly bioavailability.
- Stability : Bulkier substituents may improve stability against hydrolysis compared to smaller groups like methyl.
Data Table: Comparative Properties
Research Findings and Limitations
- Synthesis and Reactivity: No direct synthesis pathways are described in the evidence. Ethyl-substituted pyridines generally require tailored alkylation steps, which may complicate purification.
- Toxicity : The ethyl variant’s hazards are inferred from its methyl analog, but specific toxicological studies are absent.
- Applications : Methyl isonicotinates are intermediates in pharmaceuticals and agrochemicals. The ethyl derivative could have niche roles in drug design due to enhanced lipophilicity.
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